molecular formula C19H37O8P B024653 Dioctanoylphosphatidic acid CAS No. 102731-57-7

Dioctanoylphosphatidic acid

Cat. No.: B024653
CAS No.: 102731-57-7
M. Wt: 424.5 g/mol
InChI Key: XYSBQYUENLDGMI-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioctanoyl-sn-glycero-3-phosphate is a synthetic phosphatidic acid derivative. It is a diacylglycerol phosphate where the acyl groups at positions 1 and 2 are specified as octanoyl. This compound is often used in biochemical research due to its role as a cell-permeable phosphatidic acid, which is a key intermediate in the biosynthesis of many lipids.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioctanoyl-sn-glycero-3-phosphate can be synthesized through esterification reactions involving glycerol and octanoic acid. The process typically involves the following steps:

    Esterification: Glycerol is esterified with octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphorus oxychloride (POCl3) or other phosphorylating agents to yield 1,2-dioctanoyl-sn-glycero-3-phosphate.

Industrial Production Methods: Industrial production methods for 1,2-dioctanoyl-sn-glycero-3-phosphate are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioctanoyl-sn-glycero-3-phosphate undergoes various chemical reactions, including:

    Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, octanoic acid, and phosphate.

    Oxidation: It can undergo oxidation reactions, although these are less common in biological systems.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using phospholipase D or chemical hydrolysis using strong acids or bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products:

    Hydrolysis: Glycerol, octanoic acid, and phosphate.

    Oxidation: Oxidized derivatives of the fatty acid chains.

    Substitution: Substituted phosphatidic acid derivatives.

Scientific Research Applications

1,2-Dioctanoyl-sn-glycero-3-phosphate has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study the properties and reactions of phosphatidic acids.

    Biology: It is used to investigate the role of phosphatidic acid in cellular signaling and membrane dynamics.

    Medicine: It is studied for its potential role in modulating cellular processes such as proliferation and differentiation.

    Industry: It is used in the formulation of liposomes and other lipid-based delivery systems for drugs and other bioactive compounds.

Mechanism of Action

1,2-Dioctanoyl-sn-glycero-3-phosphate exerts its effects primarily through its role as a phosphatidic acid. Phosphatidic acid is a key intermediate in lipid biosynthesis and acts as a signaling molecule in various cellular processes. It interacts with specific proteins and enzymes, modulating their activity and influencing pathways such as:

    mTOR signaling: Phosphatidic acid is known to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.

    Actin cytoskeleton dynamics: It affects the organization of the actin cytoskeleton, influencing cell shape and motility.

Comparison with Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphate: Similar structure but with palmitic acid chains instead of octanoic acid.

    1,2-Dioleoyl-sn-glycero-3-phosphate: Contains oleic acid chains, commonly used in studies of membrane fluidity.

    1,2-Dimyristoyl-sn-glycero-3-phosphate: Contains myristic acid chains, often used in studies of lipid-protein interactions.

Uniqueness: 1,2-Dioctanoyl-sn-glycero-3-phosphate is unique due to its shorter octanoic acid chains, which confer distinct physical and chemical properties. These properties make it particularly useful in studies requiring cell-permeable phosphatidic acids and in the formulation of lipid-based delivery systems.

Properties

IUPAC Name

[(2R)-2-octanoyloxy-3-phosphonooxypropyl] octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37O8P/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H2,22,23,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSBQYUENLDGMI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145477
Record name Dioctanoylphosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PA(8:0/8:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0114771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

102731-57-7
Record name 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] dioctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102731-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioctanoylphosphatidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102731577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctanoylphosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOCTANOYLPHOSPHATIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637NLP8R7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioctanoylphosphatidic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dioctanoylphosphatidic acid
Reactant of Route 3
Reactant of Route 3
Dioctanoylphosphatidic acid
Reactant of Route 4
Reactant of Route 4
Dioctanoylphosphatidic acid
Reactant of Route 5
Reactant of Route 5
Dioctanoylphosphatidic acid
Reactant of Route 6
Reactant of Route 6
Dioctanoylphosphatidic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.